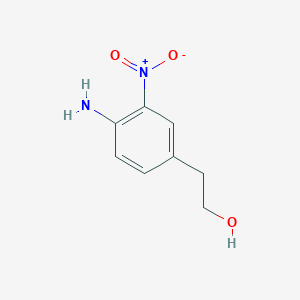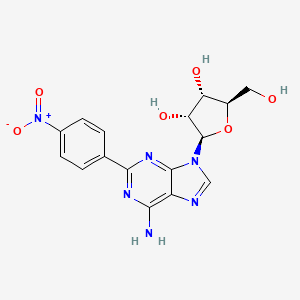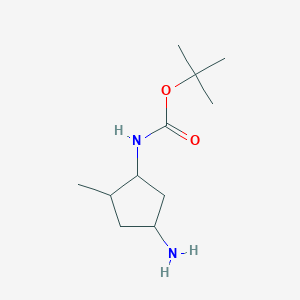
7-Cyanoheptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyanoheptanamide is an organic compound belonging to the class of fatty amides It is characterized by the presence of a cyano group (-CN) attached to the seventh carbon of a heptanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyanoheptanamide typically involves the cyanoacetylation of heptanamide. One common method is the reaction of heptanamide with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of automated reactors where heptanamide and cyanoacetic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Cyanoheptanamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Heptanoic acid derivatives.
Reduction: Heptanamine derivatives.
Substitution: Various substituted heptanamide derivatives.
Wissenschaftliche Forschungsanwendungen
7-Cyanoheptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Cyanoheptanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
7-Cyanoheptanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
7-Cyanoheptanol: Similar structure but with a hydroxyl group instead of an amide.
7-Cyanoheptanamine: Similar structure but with an amine group instead of an amide.
Uniqueness: 7-Cyanoheptanamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. The presence of both the cyano and amide groups makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
90152-68-4 |
|---|---|
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
7-cyanoheptanamide |
InChI |
InChI=1S/C8H14N2O/c9-7-5-3-1-2-4-6-8(10)11/h1-6H2,(H2,10,11) |
InChI-Schlüssel |
REXSFGZSSCGJTN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)

![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)

![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)


![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)

